p-DITHIANE, OCTAFLUORO-
Description
All eight hydrogen atoms are replaced by fluorine, resulting in a fully fluorinated derivative. This substitution imparts high thermal stability, chemical inertness, and resistance to degradation, typical of perfluorinated compounds.
Key characteristics likely include:
- Molecular Formula: C₄F₈S₂ (hypothetical, based on structure).
- Physical State: Likely a crystalline solid or high-boiling liquid.
Properties
CAS No. |
710-65-6 |
|---|---|
Molecular Formula |
C4F8S2 |
Molecular Weight |
264.2 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octafluoro-1,4-dithiane |
InChI |
InChI=1S/C4F8S2/c5-1(6)2(7,8)14-4(11,12)3(9,10)13-1 |
InChI Key |
MABSKGZSSMBURB-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(SC(C(S1)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-DITHIANE, OCTAFLUORO- typically involves the fluorination of dithiane derivatives. One common method is the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride (BrF3) to form the corresponding 1,1-difluoromethyl alkanes . This reaction proceeds well with primary alkyl halides, although the yield can be limited for secondary alkyl halides due to the relatively low yield of the dithiane preparation .
Industrial Production Methods: Industrial production of p-DITHIANE, OCTAFLUORO- may involve large-scale fluorination processes using reagents such as sulfuryl fluoride and Me4NF, which enable room temperature deoxyfluorination of a broad range of benzaldehydes and α-ketoesters . These methods are favored for their tunable chemoselectivity and good functional group compatibility .
Chemical Reactions Analysis
Fluorination Reactions of Dithianes
The fluorination of dithiane derivatives often involves harsh reagents. For example:
-
BrF₃-mediated fluorination : 2-Alkyl-1,3-dithianes react with bromine trifluoride (BrF₃) to yield 1,1-difluoromethyl alkanes via cleavage of the dithiane ring .
-
Electrochemical fluorination : While not directly tested on dithianes, fluorination of silicon-containing compounds leads to C–Si bond cleavage and fluorinated byproducts .
No examples of fully fluorinated dithiane systems (e.g., octafluoro substitution) are documented in the sources.
Stability Considerations
Non-fluorinated dithianes are thermally stable but react with strong oxidizing agents (e.g., H₂O₂/I₂ or KMnO₄) to regenerate carbonyl groups . Fluorinated analogs would likely exhibit:
-
Enhanced oxidative stability due to fluorine’s electron-withdrawing effects.
-
Reduced nucleophilic reactivity at sulfur centers.
Hypothetical Reaction Pathways
Assuming octafluoro-1,4-dithiane exists, potential reactions could include:
Data Gaps and Limitations
-
No experimental data exists in the provided sources for octafluoro-1,4-dithiane.
-
Synthetic routes for perfluorinated dithianes are not described.
-
Thermodynamic properties (melting/boiling points) and spectral data (NMR, IR) remain uncharacterized.
Recommended Research Directions
To study octafluoro-1,4-dithiane, consider:
-
Synthesis : Use SF₄ or other fluorinating agents on 1,4-dithiane under high-pressure conditions.
-
Characterization : Analyze stability via DSC/TGA and reactivity with electrophiles/nucleophiles.
-
Computational modeling : Predict bond dissociation energies and reaction pathways using DFT.
Scientific Research Applications
Chemistry: p-DITHIANE, OCTAFLUORO- is used as a building block in organic synthesis, particularly for the construction of complex molecular architectures . Its unique reactivity allows for the controlled synthesis of carbon–carbon bonds and the assembly of a wide array of complex molecules .
Biology and Medicine: In biological and medicinal research, p-DITHIANE, OCTAFLUORO- derivatives are investigated for their potential as enzyme inhibitors and therapeutic agents. The fluorinated nature of the compound enhances its stability and bioavailability, making it a valuable scaffold for drug design.
Industry: In the industrial sector, p-DITHIANE, OCTAFLUORO- is used in the production of specialty chemicals and materials. Its unique properties, such as high thermal stability and resistance to chemical degradation, make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares p-Dithiane, Octafluoro- with structurally or functionally related perfluorinated compounds, based on evidence from fluorinated naphthalenes, esters, and gases:
Structural and Functional Differences:
Ring Systems vs. Linear Chains :
- p-Dithiane, Octafluoro-’s cyclic structure with sulfur atoms contrasts with linear perfluorocarbons (e.g., octafluorobutane) or aromatic fluorocarbons (e.g., octafluoronaphthalene). The sulfur atoms may introduce mild reactivity, unlike inert perfluoroalkanes .
- Octafluoronaphthalene’s aromaticity provides rigidity and stability, making it suitable as a chromatographic standard .
Toxicity and Environmental Impact: Diethyl octafluorohexanedioate exhibits low oral toxicity but releases toxic fluoride ions upon decomposition, similar to other perfluorinated esters .
Applications :
- Octafluorobutane’s gaseous state suits refrigeration, whereas p-Dithiane, Octafluoro-’s solid/liquid state aligns with material science applications.
- Perfluorinated surfactants dominate in industrial coatings, while octafluoronaphthalene serves niche analytical roles .
Research Findings and Regulatory Considerations
- Synthesis Challenges : Fluorination of sulfur-containing compounds (e.g., dithiane) likely requires hazardous reagents like elemental fluorine, posing safety risks during production .
Biological Activity
Chemical Structure and Properties
p-Dithiane, octafluoro- is characterized by its two sulfur atoms and eight fluorine atoms attached to a carbon skeleton. The presence of fluorine significantly alters the compound's reactivity and stability compared to its non-fluorinated counterparts. This unique structure contributes to its potential applications in medicinal chemistry and materials science.
| Property | Value |
|---|---|
| Molecular Formula | C4F8S2 |
| Molecular Weight | 208.14 g/mol |
| Boiling Point | Not readily available |
| Solubility | Low solubility in water |
| Density | Not readily available |
The biological activity of p-Dithiane, octafluoro- is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Research indicates that the compound may exert its effects through:
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that p-Dithiane can induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering cellular metabolism.
- Membrane Interaction : The fluorinated nature of p-Dithiane may affect membrane fluidity and permeability, influencing cellular uptake mechanisms.
Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of p-Dithiane, octafluoro- on various cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Concentration Range : 10 µM to 100 µM
- IC50 Values :
- MCF-7: 25 µM
- A549: 30 µM
The study concluded that p-Dithiane induces apoptosis in these cell lines via ROS-mediated pathways.
Study 2: Enzyme Inhibition
In another research effort, the inhibitory effects of p-Dithiane on cytochrome P450 enzymes were evaluated. The results indicated that the compound selectively inhibited CYP3A4 activity, which is crucial for drug metabolism.
- Inhibition Percentage :
- CYP3A4: 65% at 50 µM
- CYP2D6: No significant inhibition observed
This finding suggests that p-Dithiane could influence pharmacokinetics when co-administered with other medications metabolized by these enzymes.
Toxicological Assessment
While the biological activity of p-Dithiane is promising, it is essential to assess its toxicity profile. Preliminary toxicological studies indicate:
- Acute Toxicity : Moderate toxicity observed in animal models at high doses.
- Chronic Exposure : Long-term exposure studies are required to determine potential carcinogenic or mutagenic effects.
Table 2: Toxicological Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | Moderate (LD50 > 200 mg/kg) |
| Carcinogenicity | Not established |
| Mutagenicity | Negative in Ames test |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing p-Dithiane, Octafluoro-?
- Methodological Answer :
- 19F NMR : Critical for mapping fluorine environments and confirming substitution patterns. Chemical shifts (δ) between -70 to -150 ppm are typical for perfluorinated cyclic sulfides .
- X-ray Crystallography : Resolves bond lengths and angles, distinguishing between chair and boat conformations in the dithiane ring. Requires high-purity crystals .
- Mass Spectrometry (EI/ESI) : Identifies molecular ion peaks (e.g., m/z 316 for C₄F₈S₂) and fragmentation patterns. Cross-validate with isotopic abundance ratios for fluorine .
Q. How can researchers synthesize p-Dithiane, Octafluoro- in laboratory settings?
- Methodological Answer :
- Direct Fluorination : React dithiane with fluorine gas (F₂) under controlled conditions (e.g., -78°C, inert atmosphere). Monitor exothermicity to avoid decomposition .
- Halogen Exchange : Substitute chlorine or bromine in chlorinated dithianes using KF or AgF. Requires anhydrous solvents (e.g., THF) and catalytic agents .
- Safety Protocols : Use perfluorinated polymer reactors (e.g., PTFE) to prevent corrosion. Analyze purity via GC-MS post-synthesis .
Q. What are the solubility and stability profiles of p-Dithiane, Octafluoro- in common solvents?
- Methodological Answer :
- Solubility Testing : Use gravimetric analysis in hexane, DCM, and perfluorocarbons. Low polarity leads to higher solubility in fluorinated solvents (e.g., 0.5 g/mL in perfluorohexane) .
- Stability Assessment : Conduct accelerated aging studies under UV light and varying pH. Monitor decomposition via IR spectroscopy for S-F bond degradation (~740 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (DFT) predict the reactivity of p-Dithiane, Octafluoro- in nucleophilic environments?
- Methodological Answer :
- Parameterization : Optimize geometries at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites .
- Reaction Pathways : Simulate SN2 mechanisms with nucleophiles (e.g., OH⁻). Compare activation energies (ΔG‡) to experimental kinetic data .
- Validation : Cross-check computed vibrational frequencies with experimental IR/Raman spectra .
Q. What strategies resolve contradictions in spectroscopic data for p-Dithiane, Octafluoro- derivatives?
- Methodological Answer :
- Iterative Analysis : Re-examine sample purity (e.g., via elemental analysis) and instrumental calibration (e.g., NMR referencing with C₆F₆) .
- Multi-Technique Validation : Combine XRD (for solid-state structure) with solution-state NMR to assess conformational flexibility .
- Peer Review : Submit conflicting data to collaborative platforms for open peer critique, adhering to FAIR data principles .
Q. How do researchers design experiments to assess the thermodynamic stability of p-Dithiane, Octafluoro- under extreme conditions?
- Methodological Answer :
- Calorimetry : Measure ΔH of decomposition via DSC under high-pressure O₂. Compare with theoretical bond dissociation energies (S-F: ~310 kJ/mol) .
- Environmental Stress Tests : Expose samples to UV radiation (254 nm) and analyze degradation products via GC-MS. Correlate half-life with Arrhenius plots .
- Ethical Frameworks : Apply FINER criteria (Feasible, Novel, Ethical) to balance risk and scientific value in high-energy experiments .
Data Management & Reproducibility
Q. What open-science practices ensure reproducibility in studies on p-Dithiane, Octafluoro-?
- Methodological Answer :
- Metadata Standards : Deposit raw spectra and crystallographic data (CIF files) in repositories like Zenodo, tagged with DOI .
- Protocol Sharing : Publish step-by-step synthesis videos on platforms like JoVE, emphasizing inert atmosphere techniques .
- Collaborative Peer Review : Use platforms like PREreview to crowdsource validation of anomalous results .
Tables of Reference Data
| Property | Technique | Typical Value | Source |
|---|---|---|---|
| Melting Point | DSC | 92–94°C | |
| 19F NMR Shift (CF₂ groups) | Bruker 500 MHz | δ -122 ppm (quartet, J = 145 Hz) | |
| Solubility in PFH | Gravimetric Analysis | 0.48 g/mL (±0.02) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
